6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-(oxan-4-yl)-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-5-14-6-2-8(1)9-7-10-11-3-4-13(10)12-9/h3-4,7-8,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFMRDWLISPTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki Cross-Coupling as a Key Step
A central approach to synthesizing derivatives structurally related to 6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole involves Suzuki-Miyaura cross-coupling reactions. This method efficiently couples boronic ester derivatives of tetrahydropyran-substituted pyrazoles with halogenated aromatic or heteroaromatic partners.
| Component | Details |
|---|---|
| Boronic Ester Substrate | 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Halogenated Partner | 4-bromo-2-chlorobenzonitrile or similar |
| Catalyst | Pd-based complexes (e.g., PdCl2(dppf)·CH2Cl2, Pd2(dba)3 with JohnPhos) |
| Base | Potassium carbonate, sodium tert-butoxide, or sodium carbonate |
| Solvent | Mixtures of THF-water, DMF-water, or 1,4-dioxane-water |
| Temperature | 45–80 °C |
| Reaction Time | 2–16 hours |
| Atmosphere | Inert (argon or nitrogen) |
- The boronic ester is dissolved in acetonitrile or DMF and added slowly to the reaction mixture containing the halogenated partner, base, and Pd catalyst.
- The reaction is stirred at 60–75 °C, typically around 70 °C, for 1–5 hours to ensure complete coupling.
- Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) may be used to enhance reaction efficiency.
- The product is isolated by precipitation through controlled addition of water and cooling, followed by filtration and drying under reduced pressure.
Example Yield and Purification:
- Yields range from 30% to over 90% depending on substrate and conditions.
- Purification is commonly achieved by column chromatography on silica gel using ethyl acetate/hexane gradients.
- Crystalline products are often obtained by recrystallization from ethanol or methanol.
This Suzuki coupling strategy is foundational for constructing the pyrazole-imidazo fused ring system bearing the tetrahydropyran substituent, as documented in patent WO2016162604A1 and related literature.
Ring-Closure and Functional Group Transformations
Following the coupling step, further transformations may be necessary to achieve the imidazo[1,2-b]pyrazole framework:
- Cyclization: The fused imidazo ring can be formed via intramolecular cyclization reactions, often under acidic or basic conditions, depending on the precursor functionalities.
- Deprotection: The tetrahydropyranyl protecting group can be selectively removed under mild acidic conditions (e.g., 10% HCl in ethanol at 0–15 °C) to yield the free hydroxyl or to adjust the substitution pattern on the pyran ring.
- Base Treatment: Ammonia water (25%) or other bases are used to neutralize reaction mixtures and stabilize sensitive intermediates, preventing detachment of the tetrahydropyranyl ring during isolation.
Alternative Synthetic Routes and Domino Reactions
While Suzuki coupling is predominant, alternative synthetic methodologies for related heterocycles include:
- Domino Protocols: Base-promoted domino reactions involving malononitrile and cyclic ketones have been reported for synthesizing pyran-containing heterocycles, which could be adapted for related pyrazole derivatives.
- Cyclocondensation: The formation of pyrazole rings via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or benzotriazolylenones can provide substituted pyrazoles, which may be further elaborated to imidazo-fused systems.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | Boronic ester + halogenated aromatic, Pd catalyst, base | 60–75 | 2–16 | 30–90 | Use inert atmosphere, phase transfer catalyst optional |
| Deprotection of THP ring | 10% HCl in ethanol | 0–15 | 0.5–5 | Quantitative | Controls ring detachment |
| Cyclization | Acidic or basic conditions | Variable | Variable | Variable | Forms imidazo ring |
| Domino synthesis | KOH, DMF, malononitrile, cyclic ketones | ~100 | 1–3 | Moderate | Alternative for pyran derivatives |
Research Findings and Practical Considerations
- Catalyst Loading: Optimal palladium catalyst loading is around 0.5–2 mol%, with 0.6–0.8 mol% preferred for cost-efficiency and reaction control.
- Solvent Choice: Mixed aqueous-organic solvents (THF-water, DMF-water) enhance solubility and reaction rates.
- Temperature Control: Maintaining reaction temperature around 70 °C ensures efficient coupling while minimizing side reactions.
- Isolation Techniques: Gradual addition of water to the reaction mixture followed by cooling promotes crystallization and simplifies purification.
- Protection Strategy: The tetrahydropyranyl group protects hydroxyl functionalities during harsh reaction conditions and can be removed selectively post-synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions.
Biology: In biological research, 6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to design drugs with specific pharmacological effects.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The tetrahydro-2H-pyran-4-yl group at position 6 enhances solubility compared to aromatic substituents (e.g., thiophen-2-yl in ).
- Core Modifications : Saturation of the imidazo[1,2-b]pyrazole core (as in IMPY) introduces biological activity (cell cycle arrest) but reduces structural rigidity .
Functionalization Strategies
- Br/Mg-Exchange and Metalation : Enables regioselective introduction of substituents (e.g., nitriles, amides) with yields up to 85% .
- One-Pot Microwave-Assisted Synthesis : Utilizes hydrazine hydrate, aldehydes, and isocyanides to achieve diversely substituted imidazo[1,2-b]pyrazoles in 54–79% yield. This method is more sustainable and efficient than multi-step functionalization .
Comparative Yield and Efficiency
Solubility and Lipophilicity
Optical Properties
- Fragmentation of 6-substituted imidazo[1,2-b]pyrazoles generates push–pull dyes (e.g., type 14) with absorption maxima in the visible range (λabs = 450–550 nm) and photoluminescence, a feature absent in indole-based analogues .
Biological Activity
6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a fused ring system comprising a tetrahydropyran moiety and an imidazo[1,2-b]pyrazole core. Its unique structure allows for diverse interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It may induce apoptosis and inhibit tumor growth through specific molecular interactions.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease pathways, showcasing potential therapeutic applications.
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction can modulate various signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound. Here are key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | In vitro assays | Showed significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer | Cytotoxicity assays on cancer cell lines | Induced apoptosis in A431 and Jurkat cells with IC50 values lower than standard drugs. |
| Study C | Enzyme Inhibition | Enzyme kinetics analysis | Demonstrated inhibitory effects on specific kinases involved in cancer progression. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Intramolecular Cyclization : This method constructs the fused ring system through cyclization reactions.
- Cross-Coupling Reactions : Utilizes palladium-catalyzed reactions to form the desired compound from simpler precursors.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other imidazo[1,2-b]pyrazole derivatives, which often exhibit similar pharmacological profiles but differ in potency and specificity due to structural variations.
Q & A
Q. Basic
- 1H/13C NMR : Confirms regiochemistry and substituent integration. For example, diagnostic shifts for the tetrahydro-2H-pyran-4-yl group appear at δ 3.5–4.0 ppm (OCH2) and δ 1.6–2.0 ppm (CH2) .
- HPLC-MS : Assesses purity (>95% typical) and molecular weight confirmation .
- UV/Vis spectroscopy : Critical for characterizing push-pull dyes, with absorption maxima (λmax) between 400–600 nm depending on substituents (e.g., benzoyl groups induce red shifts) .
How does the substitution pattern affect solubility and bioavailability?
Advanced
Replacing aromatic cores (e.g., indole) with imidazo[1,2-b]pyrazole reduces lipophilicity. For example, the pruvanserin isostere (logD = 1.2) shows ~3-fold higher aqueous solubility than the indole-based drug (logD = 2.5) due to decreased π-π stacking and enhanced hydrogen bonding . Computational modeling (e.g., COSMO-RS) predicts solubility trends by analyzing charge distribution and polar surface area .
What biological activities are reported for imidazo[1,2-b]pyrazole derivatives?
Q. Basic
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro, cyano) inhibit bacterial growth (MIC = 2–8 µg/mL) via membrane disruption .
- Enzyme inhibition : HuR RNA regulators (e.g., SRI-42127) and TGF-β/ALK5 inhibitors (IC50 = 1 nM) exploit the scaffold’s planar geometry for target binding .
How can conflicting data on biological activity be resolved?
Q. Advanced
- Comparative assays : Test analogs under standardized conditions (e.g., pSMAD signaling for TGF-β inhibitors) .
- Structural analogs : Modify substituents (e.g., tetrahydro-2H-pyran-4-yl vs. phenyl) to isolate SAR trends .
- Computational docking : Identify binding pose variations using Glide SP or AutoDock Vina to explain potency discrepancies .
What computational methods predict physicochemical properties?
Q. Advanced
- logP/logD extrapolation : Acidic pKa values (e.g., 7.3 for imidazo[1,2-b]pyrazole) are used with HPLC-derived retention times to estimate partition coefficients .
- DFT calculations : Analyze intramolecular charge transfer (ICT) in push-pull dyes, correlating HOMO-LUMO gaps with λmax shifts .
What strategies optimize yield in multi-step syntheses?
Q. Advanced
- Scale-up protocols : Use flow chemistry for exothermic steps (e.g., Br/Mg-exchange) to maintain regioselectivity .
- Catalyst screening : PEPPSI-iPent improves cross-coupling efficiency with sterically hindered halides (e.g., 57% yield for polyfunctional iodide 10j) .
- Protecting groups : SEM (2-(trimethylsilyl)ethoxymethyl) ensures stability during metalation, removed later with CsF/18-crown-6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
